N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(2-Fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a thioxo group at position 2, a 2-fluorophenyl carboxamide moiety, and a 2-methoxyphenyl substituent at position 4 of the pyrimidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-11-16(18(24)22-14-9-5-4-8-13(14)20)17(23-19(26)21-11)12-7-3-6-10-15(12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAEKPVGJYGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s closest analogs differ in substituent positions, halogen/methoxy groups, or oxidation states (thioxo vs. oxo). Key comparisons include:
Key Observations:
- Halogen vs. Methoxy Substitution : Bromine or chlorine at C4 (e.g., compound 9c ) increases melting points compared to methoxy-substituted analogs, likely due to enhanced van der Waals interactions. Fluorine at the amide position (target compound) may improve metabolic stability over chlorine .
- Thioxo vs. Oxo : Thioxo analogs (e.g., target compound, 9c) generally exhibit higher thermal stability than oxo derivatives (e.g., compound 4k in melts at 248–250°C vs. thioxo analog 4n at 233–235°C).
- Carboxamide vs. Ester : Ester derivatives (e.g., 5d ) show lower decomposition temperatures compared to carboxamides, suggesting reduced stability under thermal stress.
Biological Activity
N-(2-fluorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring substituted with various functional groups. The presence of the thioxo group contributes to its biological activity.
Antiviral Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant inhibition of HIV integrase activity. For instance, a related compound demonstrated an IC50 value of 0.65 µM against strand transfer reactions in vitro, suggesting potential as an antiviral agent . However, it was noted that these compounds did not show effective inhibition of HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays .
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties. A study employing the agar well diffusion method determined the minimal inhibitory concentration (MIC) against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that ethylated derivatives showed enhanced antibacterial activity compared to their non-ethylated counterparts .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or bacterial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that affect cell growth and apoptosis.
- Gene Expression : There is potential for the compound to influence gene expression related to immune responses or cell cycle regulation.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, derivatives similar to this compound were tested for their ability to inhibit HIV integrase. Results showed promising antiviral effects but highlighted the need for further optimization to reduce cytotoxicity in host cells .
Study 2: Antibacterial Screening
A comprehensive screening of various tetrahydropyrimidine derivatives revealed that those containing methoxy and fluorine substitutions exhibited superior antibacterial properties against multiple strains. The effectiveness was quantified using MIC values, demonstrating a clear structure-activity relationship where specific substitutions enhanced biological activity .
Data Summary
| Compound Name | Activity Type | IC50/MIC Value | Target |
|---|---|---|---|
| This compound | Antiviral | 0.65 µM | HIV Integrase |
| Ethylated Derivatives | Antibacterial | Varies (dependent on strain) | Various Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
